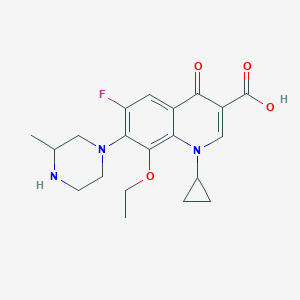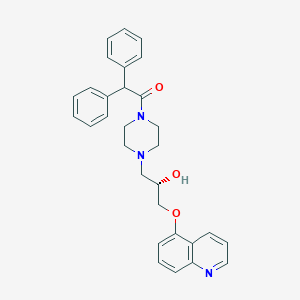![molecular formula C13H17N3O3 B186020 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one CAS No. 6212-10-8](/img/structure/B186020.png)
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one, also known as 4-NPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is used as a precursor in the synthesis of various other compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a serotonin and dopamine transporter inhibitor. It is also believed to have an affinity for the histamine H1 receptor and the α1-adrenergic receptor. The compound has been shown to have anxiolytic and antidepressant effects in animal studies.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one are not fully understood, but it has been shown to have anxiolytic and antidepressant effects in animal studies. The compound has also been shown to have antihistamine and antipsychotic effects. It has been reported to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for laboratory experiments due to its ability to act as a precursor in the synthesis of various other compounds. It is relatively easy to synthesize and can be obtained in high purity through recrystallization. However, the compound is toxic and should be handled with care. It should only be used in a well-ventilated area and appropriate personal protective equipment should be worn.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one in scientific research. One direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the compound's effects on neurotransmitter systems in the brain. The compound's potential as an anxiolytic and antidepressant agent should also be further explored. Additionally, the compound's toxicity should be further investigated to ensure safe handling in laboratory settings.
Conclusion:
In conclusion, 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for scientific research due to its ability to act as a precursor in the synthesis of various other compounds. It has been shown to have anxiolytic and antidepressant effects in animal studies and has potential for the development of new drugs for the treatment of various diseases. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the compound's mechanism of action and potential future applications.
Synthesemethoden
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one can be achieved through several methods, but the most commonly used method is the reaction of 4-nitroaniline with 1-benzylpiperazine in the presence of acetic anhydride and acetic acid. The resulting intermediate is then reacted with propionyl chloride to yield 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one. The purity of the compound can be increased through recrystallization using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is widely used in scientific research as a precursor in the synthesis of various other compounds such as antidepressants, antipsychotics, and antihistamines. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound is used in the pharmaceutical industry as a starting material for the synthesis of various active pharmaceutical ingredients.
Eigenschaften
CAS-Nummer |
6212-10-8 |
|---|---|
Produktname |
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one |
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H17N3O3/c1-2-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
InChI-Schlüssel |
BFJUQMBGFYEDMF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)









![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
